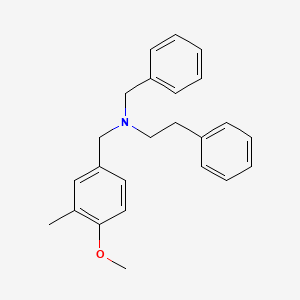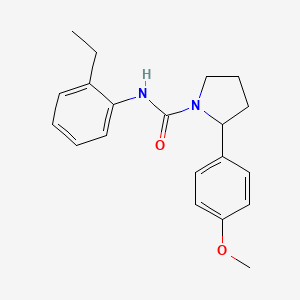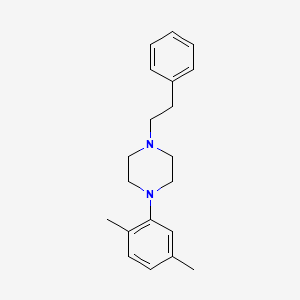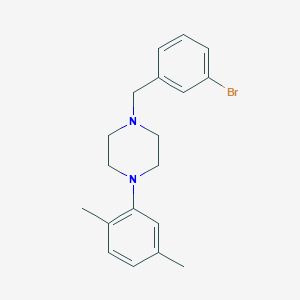
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has a molecular weight of 329.48 g/mol. In
Mécanisme D'action
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine inhibits VMAT2 by irreversibly binding to the transporter protein. This leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in a decrease in the release of monoamines into the synaptic cleft. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to be selective, with little effect on other transporters such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine can decrease the release of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in locomotor activity and an increase in anxiety-like behavior. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine in lab experiments is its selectivity for VMAT2. This allows researchers to study the role of monoamines in various neurological disorders without affecting other transporters. However, one of the limitations of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is its irreversibility. Once N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine binds to VMAT2, it cannot be removed, making it difficult to study the reversibility of VMAT2 inhibition.
Orientations Futures
There are several future directions for the study of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. One direction is the development of more selective VMAT2 inhibitors that can be used to study the role of monoamines in various neurological disorders. Another direction is the study of the long-term effects of VMAT2 inhibition on the brain and behavior. Finally, the development of new methods for the synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine and other benzylamines will allow for more efficient and cost-effective production of these compounds for scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine involves the reaction of 4-methoxy-3-methylbenzaldehyde with benzylamine and phenylethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been widely studied for its potential applications in scientific research. One of the most significant applications of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is in the field of neuroscience. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine leads to a decrease in the release of monoamines, which can be used to study the role of monoamines in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-benzyl-N-[(4-methoxy-3-methylphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-20-17-23(13-14-24(20)26-2)19-25(18-22-11-7-4-8-12-22)16-15-21-9-5-3-6-10-21/h3-14,17H,15-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNJVLQNMEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)
